molecular formula C14H14N2O4S B5548387 2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide

2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide

Cat. No.: B5548387
M. Wt: 306.34 g/mol
InChI Key: UMEPRFCJYLIVAC-UHFFFAOYSA-N
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Description

2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide is a useful research compound. Its molecular formula is C14H14N2O4S and its molecular weight is 306.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.06742811 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Drug Design

  • 2-{[(4-Methoxyphenyl)sulfonyl]amino}benzamide derivatives have shown significant potential in novel drug design due to their wide range of bioactivities. These compounds exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II), with notable potency at nanomolar levels. These findings suggest their potential use in treating conditions related to enzyme dysregulation (Tuğrak, Gül, Anıl, & Gülçin, 2020).

Antitumor Activity

  • Research indicates that derivatives of this compound, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, have potent cell cycle inhibitory effects, making them candidates for antitumor treatments. These compounds have progressed to clinical trials, highlighting their significance in cancer therapy (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Antidiabetic Potential

Synthesis and Pharmacological Properties

  • Studies on the synthesis of benzamide derivatives, including this compound, have led to the development of selective serotonin 4 receptor agonists. These compounds have been shown to accelerate gastric emptying and increase the frequency of defecation, potentially offering new options for gastrointestinal treatments (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Mechanism of Action

Target of Action

A structurally similar compound, 2-fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide, has been reported to target the mitogen-activated protein kinase 8 (mapk8) in humans . MAPK8 is involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation and development.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-10-6-8-11(9-7-10)21(18,19)16-13-5-3-2-4-12(13)14(15)17/h2-9,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEPRFCJYLIVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.